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Compound of Interest

Compound Name: 4-Octyloxybenzaldehyde

Cat. No.: B1347021

This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of
methoxybenzaldehyde, ethoxybenzaldehyde, and propoxybenzaldehyde. Designed for
researchers, scientists, and drug development professionals, this document provides a
comprehensive analysis of their unique spectral characteristics, crucial for unambiguous
identification in complex chemical environments. The guide summarizes key quantitative data
from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed
experimental protocols.

Comparative Spectroscopic Data

The distinct substitution patterns of the alkoxy group on the benzaldehyde ring give rise to
unique spectroscopic fingerprints for each isomer. These differences are systematically
presented in the following tables.

Methoxybenzaldehyde Isomers
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Spectroscopic Data

o-
Methoxybenzaldeh
yde

m-
Methoxybenzaldeh
yde

p-
Methoxybenzaldeh
yde

1H NMR (CDCls, &
ppm)

10.51 (s, 1H, CHO),
7.85 (dd, 1H), 7.55
(ddd, 1H), 7.07 (t, 1H),
6.98 (d, 1H), 3.92 (s,
3H, OCHs)

9.98 (s, 1H, CHO),
7.51-7.48 (m, 2H),
7.42 (t, 1H), 7.20
(ddd, 1H), 3.86 (s, 3H,
OCH3)[1]

9.88 (s, 1H, CHO),
7.85 (d, 2H), 7.00 (d,
2H), 3.88 (s, 3H,
OCHs)

13C NMR (CDCls, &
ppm)

189.7 (CHO), 161.7,
136.0, 134.1, 128.5,
120.7, 111.4, 55.6
(OCHs3)

192.1 (CHO), 160.1,
137.8, 130.0, 123.5,
121.8, 112.2, 55.5
(OCH3)[1]

190.9 (CHO), 164.6,
132.0, 129.9, 114.3,
55.6 (OCH3)[2]

FT-IR (cm™1)

~1685 (C=0), ~2840,
~2740 (CHO C-H),
~1250 (C-O)

~1700 (C=0), ~2840,
~2730 (CHO C-H),
~1260 (C-O)

~1695 (C=0), ~2835,
~2735 (CHO C-H),
~1255 (C-O)

Mass Spec. (m/z)

136 (M+), 135 (M-H),
107 (M-CHO), 92, 77

136 (M+), 135 (M-H),
107 (M-CHO), 92,
77[3]

136 (M+), 135 (M-H),
108, 92, 77[4]

UV-Vis (Amax, nm)

~254, ~315

~252, ~314

~285

Ethoxybenzaldehyde Isomers
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Spectroscopic Data

o-
Ethoxybenzaldehy
de

m-
Ethoxybenzaldehy
de

p-
Ethoxybenzaldehy
de

1H NMR (CDCls, &
ppm)

10.51 (s, 1H, CHO),
7.84 (dd, 1H), 7.51
(ddd, 1H), 7.04 (td,
1H), 6.94 (d, 1H), 4.16
(g, 2H, OCHz), 1.49 (t,
3H, CH3)[5]

9.97 (s, 1H, CHO),
7.48-7.40 (m, 2H),
7.38 (t, 1H), 7.15

(ddd, 1H), 4.11 (g, 2H,

OCH:), 1.44 (t, 3H,
CHs)

9.87 (s, 1H, CHO),
7.83 (d, 2H), 6.98 (d,
2H), 4.13 (q, 2H,
OCHz), 1.46 (t, 3H,
CH3)[6]

13C NMR (CDCls, &
ppm)

189.9 (CHO), 160.9,
136.0, 128.6, 125.1,
121.0, 112.3, 64.5
(OCHz), 14.8 (CH3)[7]

192.2 (CHO), 159.4,
137.8, 129.9, 123.9,
122.5, 113.1, 63.6

(OCH2), 14.8 (CHs)

190.8 (CHO), 164.1,
132.0, 130.0, 114.2,
64.0 (OCH2), 14.7
(CHs)[8]

FT-IR (cm™1)

~1685 (C=0), ~2980,
~2870 (C-H), ~1245
(C-0)

~1700 (C=0), ~2980,
~2870 (C-H), ~1255
(C-0)

~1697 (C=0), ~2980,
~2870 (C-H), ~1250
(C-0)

Mass Spec. (m/z)

150 (M+), 121 (M-
CzHs), 93, 65

150 (M+), 121 (M-
CzHs), 93, 65

150 (M+), 121 (M-
CzHs), 93, 65[9]

UV-Vis (Amax, nm)

~253, ~318

~250, ~315

~288

Propoxybenzaldehyde Isomers
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Spectroscopic Data

o-
Propoxybenzaldeh
yde

m-
Propoxybenzaldeh
yde

p-
Propoxybenzaldeh
yde

1H NMR (CDCls, &
ppm)

10.51 (s, 1H, CHO),
7.83 (dd, 1H), 7.50
(ddd, 1H), 7.03 (td,
1H), 6.94 (d, 1H), 4.04
(t, 2H, OCH2), 1.88
(sext, 2H, CH2), 1.08
(t, 3H, CH3)[9]

9.97 (s, 1H, CHO),
7.46-7.38 (m, 3H),
7.14 (ddd, 1H), 4.00
(t, 2H, OCHz), 1.84
(sext, 2H, CH2), 1.05
(t, 3H, CHs)

9.87 (s, 1H, CHO),
7.82 (d, 2H), 6.97 (d,
2H), 4.01 (t, 2H,
OCH?2), 1.85 (sext, 2H,
CH-2), 1.06 (t, 3H,
CH3)[10]

13C NMR (CDCls, &
ppm)

189.9 (CHO), 161.1,
136.0, 128.6, 125.0,
120.9, 112.5, 70.2
(OCH?), 22.6 (CH2),
10.6 (CH3)[9]

192.2 (CHO), 159.5,
137.8, 129.9, 123.8,
122.5,113.3, 69.8
(OCH2), 22.5 (CHz),
10.5 (CHs)

190.8 (CHO), 164.2,
132.0, 129.9, 114.2,
69.8 (OCHz), 22.5
(CHz), 10.5 (CH3)[11]

FT-IR (cm™1)

~1685 (C=0), ~2970,
~2880 (C-H), ~1245
(C-0)

~1700 (C=0), ~2970,
~2880 (C-H), ~1255
(C-0)

~1693 (C=0), ~2967,
~2878 (C-H), ~1254
(C-0)[12]

Mass Spec. (m/z)

164 (M+), 121 (M-
CsH~), 93, 65[9]

164 (M+), 121 (M-
CsH~), 93, 65

164 (M+), 121 (M-
CsHv), 93, 65[13]

UV-Vis (Amax, nm)

~253, ~319

~251, ~316

~288[13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the alkoxybenzaldehyde isomer was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5

mm NMR tube.[7]
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Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz or 500 MHz NMR
spectrometer.[2]

'H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral
width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[14] A sufficient number of scans
were co-added to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Proton-decoupled 3C NMR spectra were acquired with a 30° pulse, a
spectral width of approximately 220 ppm, an acquisition time of 1.0 second, and a relaxation
delay of 2.0 seconds to ensure adequate signal intensity for all carbon atoms, including
quaternary carbons.[15]

Data Processing: The Free Induction Decay (FID) was processed with an exponential
window function (line broadening of 0.3 Hz for *H and 1.0 Hz for 13C) followed by Fourier
transformation. Phase and baseline corrections were applied manually. Chemical shifts were
referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For these liquid alkoxybenzaldehydes, the Attenuated Total Reflectance
(ATR) technique was employed. A single drop of the neat liquid sample was placed directly
onto the diamond crystal of the ATR accessory.[3][16]

Instrumentation: FT-IR spectra were recorded on an FTIR spectrometer equipped with a
deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR
accessory.[17]

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.[16] The sample spectrum was acquired
over a range of 4000-400 cm~* with a resolution of 4 cm~1.[16] A total of 16 to 32 scans were

co-added to improve the signal-to-noise ratio.[17]

Data Processing: The resulting spectrum was presented as transmittance versus
wavenumber (cm~1).

Mass Spectrometry (MS)
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Sample Introduction: Samples were introduced into the mass spectrometer via a Gas
Chromatograph (GC) for separation and subsequent analysis.[18]

Instrumentation: A GC system coupled to a mass spectrometer with an Electron lonization
(El) source was used.[18]

GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 um) was used. The
carrier gas was Helium at a constant flow rate of 1 mL/min. The injector temperature was set
to 250°C. A typical oven temperature program started at 60°C, held for 2 minutes, then
ramped at 10°C/min to 250°C, and held for 5 minutes.[15][19]

MS Conditions: The ion source temperature was maintained at 230°C. Electron lonization
was performed at 70 eV.[18] Mass spectra were recorded over a mass-to-charge ratio (m/z)
range of 40-400 amu.

Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and
characteristic fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of each isomer was prepared in ethanol to a
concentration of approximately 100 uM. This stock solution was then diluted with ethanol to a
concentration that provided an absorbance reading between 0.2 and 0.8 to ensure linearity.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

Data Acquisition: The UV-Vis spectra were recorded from 400 to 200 nm using a 1 cm path
length quartz cuvette.[20] A cuvette containing pure ethanol was used as a blank to record
the baseline.[21]

Data Analysis: The wavelength of maximum absorbance (Amax) was determined from the
resulting spectrum.

Visualization of Analytical Workflow

The logical workflow for the spectroscopic analysis and comparison of the alkoxybenzaldehyde

isomers is depicted in the following diagram.
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Caption: Workflow for spectroscopic analysis of alkoxybenzaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347021#spectroscopic-comparison-of-different-
alkoxybenzaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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